4-Chloro-6-(propan-2-yl)quinazoline
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Overview
Description
4-Chloro-6-(propan-2-yl)quinazoline is a chemical compound belonging to the quinazoline family. It has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The compound is characterized by its molecular formula C11H11ClN2 and a molecular weight of 206.67 g/mol .
Mechanism of Action
Target of Action
Quinazoline derivatives are known to exhibit a wide range of pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities . Therefore, it’s plausible that 4-Chloro-6-(propan-2-yl)quinazoline may interact with multiple targets involved in these biological processes.
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function.
Biochemical Pathways
These could potentially include pathways involved in cell proliferation, inflammation, and immune response .
Pharmacokinetics
The compound’s molecular weight (20667) suggests that it may have favorable absorption and distribution properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed .
Result of Action
Given the known activities of quinazoline derivatives, it’s plausible that the compound could have effects such as inhibition of cell proliferation, modulation of immune response, and reduction of inflammation .
Preparation Methods
The synthesis of 4-Chloro-6-(propan-2-yl)quinazoline can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzonitrile with isopropyl bromide in the presence of a base, followed by chlorination using thionyl chloride . Industrial production methods often employ microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and efficiency .
Chemical Reactions Analysis
4-Chloro-6-(propan-2-yl)quinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinazoline derivatives.
Common reagents used in these reactions include sodium hydride, hydrogen peroxide, and palladium catalysts . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-6-(propan-2-yl)quinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of various quinazoline derivatives with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has shown potential as an anticancer agent by inhibiting the replication and transcription of DNA in tumor cells.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
4-Chloro-6-(propan-2-yl)quinazoline is unique due to its specific substitution pattern on the quinazoline ring. Similar compounds include:
4-Chloroquinazoline: Lacks the isopropyl group, resulting in different biological activity.
6-Isopropylquinazoline: Lacks the chlorine atom, affecting its reactivity and applications.
4,6-Dichloroquinazoline: Contains an additional chlorine atom, which can alter its chemical properties and biological effects.
Properties
IUPAC Name |
4-chloro-6-propan-2-ylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-7(2)8-3-4-10-9(5-8)11(12)14-6-13-10/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIVOSQYCAPLTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937669-71-1 |
Source
|
Record name | 4-chloro-6-(propan-2-yl)quinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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